molecular formula C11H20O6S2 B14754708 Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl dimethanesulfonate CAS No. 2434-89-1

Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl dimethanesulfonate

Cat. No.: B14754708
CAS No.: 2434-89-1
M. Wt: 312.4 g/mol
InChI Key: HZSKYVAPSHVKKF-UHFFFAOYSA-N
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Description

Bicyclo[221]heptane-2,3-diyldimethanediyl dimethanesulfonate is a complex organic compound characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl dimethanesulfonate typically involves multi-step organic reactions. One common method includes the reaction of bicyclo[2.2.1]heptane derivatives with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonate ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl dimethanesulfonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl dimethanesulfonate has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl dimethanesulfonate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[2.2.1]heptane-2,3-diyldimethanamine
  • Bicyclo[2.2.1]heptane-2,3-diyldimethanol
  • Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-

Uniqueness

Bicyclo[22

Properties

CAS No.

2434-89-1

Molecular Formula

C11H20O6S2

Molecular Weight

312.4 g/mol

IUPAC Name

[3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]heptanyl]methyl methanesulfonate

InChI

InChI=1S/C11H20O6S2/c1-18(12,13)16-6-10-8-3-4-9(5-8)11(10)7-17-19(2,14)15/h8-11H,3-7H2,1-2H3

InChI Key

HZSKYVAPSHVKKF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1C2CCC(C2)C1COS(=O)(=O)C

Origin of Product

United States

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